1-(4,6-Dimethylpyrimidin-2-yl)-3-[4-(2-phenylethoxy)phenyl]guanidine
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Overview
Description
“N’-(4,6-dimethylpyrimidin-2-yl)-N-[4-(2-phenylethoxy)phenyl]guanidine” is a synthetic organic compound that belongs to the class of guanidines. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents due to their ability to interact with various biological targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N’-(4,6-dimethylpyrimidin-2-yl)-N-[4-(2-phenylethoxy)phenyl]guanidine” typically involves the reaction of 4,6-dimethylpyrimidine-2-amine with 4-(2-phenylethoxy)benzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then treated with guanidine hydrochloride to yield the final product.
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
“N’-(4,6-dimethylpyrimidin-2-yl)-N-[4-(2-phenylethoxy)phenyl]guanidine” can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a corresponding N-oxide, while reduction could lead to the formation of a secondary amine.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and bacterial infections.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of “N’-(4,6-dimethylpyrimidin-2-yl)-N-[4-(2-phenylethoxy)phenyl]guanidine” involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation.
Comparison with Similar Compounds
Similar Compounds
- N’-(4,6-dimethylpyrimidin-2-yl)-N-phenylguanidine
- N’-(4-methylpyrimidin-2-yl)-N-[4-(2-phenylethoxy)phenyl]guanidine
Uniqueness
“N’-(4,6-dimethylpyrimidin-2-yl)-N-[4-(2-phenylethoxy)phenyl]guanidine” is unique due to the presence of both the dimethylpyrimidine and phenylethoxyphenyl groups, which may confer distinct biological activities and chemical properties compared to other guanidines.
Properties
Molecular Formula |
C21H23N5O |
---|---|
Molecular Weight |
361.4 g/mol |
IUPAC Name |
2-(4,6-dimethylpyrimidin-2-yl)-1-[4-(2-phenylethoxy)phenyl]guanidine |
InChI |
InChI=1S/C21H23N5O/c1-15-14-16(2)24-21(23-15)26-20(22)25-18-8-10-19(11-9-18)27-13-12-17-6-4-3-5-7-17/h3-11,14H,12-13H2,1-2H3,(H3,22,23,24,25,26) |
InChI Key |
CPZQPYDGSZKLAB-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=CC(=NC(=N1)/N=C(\N)/NC2=CC=C(C=C2)OCCC3=CC=CC=C3)C |
Canonical SMILES |
CC1=CC(=NC(=N1)N=C(N)NC2=CC=C(C=C2)OCCC3=CC=CC=C3)C |
Origin of Product |
United States |
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